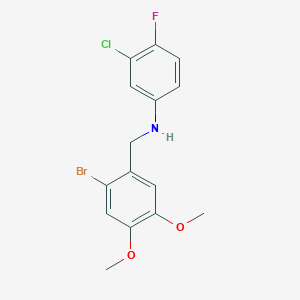
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine, also known as BDFA, is a synthetic compound that belongs to the family of phenethylamines. It has been synthesized for scientific research purposes and has shown potential in various fields of study, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine is not fully understood, but it is believed to act on various molecular targets in the body. (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has also been shown to modulate the activity of certain receptors, including the serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been shown to have various biochemical and physiological effects in the body. In preclinical studies, (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has also been shown to protect against oxidative stress and inflammation in the brain, which may have potential therapeutic implications for neurodegenerative diseases. Additionally, (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been shown to modulate the activity of certain receptors, which may have potential therapeutic implications for mood disorders and other psychiatric conditions.
Vorteile Und Einschränkungen Für Laborexperimente
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has several advantages for lab experiments, including its stability, solubility, and selectivity for certain molecular targets. However, there are also limitations to its use, including its potential toxicity and the need for further preclinical and clinical studies to fully understand its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine. One potential direction is to further investigate its potential as an anticancer agent, with a focus on its mechanism of action and its efficacy in preclinical and clinical studies. Another potential direction is to investigate its potential as a neuroprotective agent, with a focus on its ability to protect against oxidative stress and inflammation in the brain. Additionally, further studies are needed to fully understand the safety and efficacy of (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine in humans, and to explore its potential as a drug candidate for various diseases and conditions.
Synthesemethoden
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine can be synthesized using a multistep process that involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 3-chloro-4-fluoroaniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been studied for its potential as a drug candidate in various fields of research. It has shown promising results in preclinical studies as an anticancer agent, with the ability to induce apoptosis in cancer cells. (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has also been studied for its potential as a neuroprotective agent, with the ability to protect against oxidative stress and inflammation in the brain. Additionally, (2-bromo-4,5-dimethoxybenzyl)(3-chloro-4-fluorophenyl)amine has been studied for its potential as a ligand for various receptors, including the serotonin and dopamine receptors.
Eigenschaften
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-chloro-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClFNO2/c1-20-14-5-9(11(16)7-15(14)21-2)8-19-10-3-4-13(18)12(17)6-10/h3-7,19H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSTVLXDKSOSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5418183 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6045985.png)


![2-[(3,4-diethoxyphenyl)acetyl]-3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6046006.png)
![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6046032.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6046039.png)

![N-{[(2-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-cyclohexylurea](/img/structure/B6046048.png)

![5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6046073.png)
![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)
![2,2,2-trifluoro-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B6046078.png)